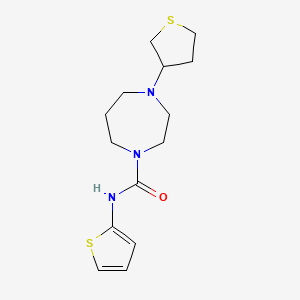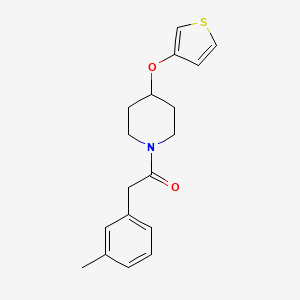
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become a new treatment option for B-cell malignancies.
Wirkmechanismus
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone binds to the active site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and downstream pathways involved in cell survival and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has been shown to selectively inhibit BTK without affecting other kinases, resulting in minimal off-target effects. In preclinical studies, 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has demonstrated good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is its potent and selective inhibition of BTK, which makes it a promising therapeutic option for B-cell malignancies. However, one limitation is that 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the development of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone. One potential area of investigation is the combination of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone with other targeted therapies to enhance its efficacy and overcome resistance mechanisms. Another direction is the evaluation of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and identify biomarkers that can predict response to therapy.
In conclusion, 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify strategies to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone involves several steps, including the preparation of the key intermediate 1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, which is then coupled with m-tolylboronic acid to obtain the final product. The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has been described in detail in a patent application (WO2015165147A1).
Wissenschaftliche Forschungsanwendungen
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has shown potent inhibition of BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-3-2-4-15(11-14)12-18(20)19-8-5-16(6-9-19)21-17-7-10-22-13-17/h2-4,7,10-11,13,16H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMFXRDALDGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2463424.png)
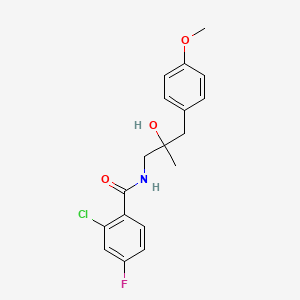
![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2463428.png)
![N-[4-(benzyloxy)phenyl]-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2463430.png)
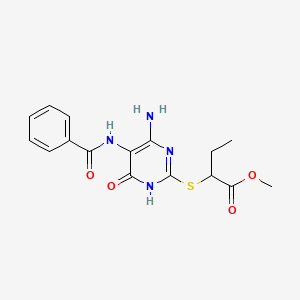
![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2463434.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)
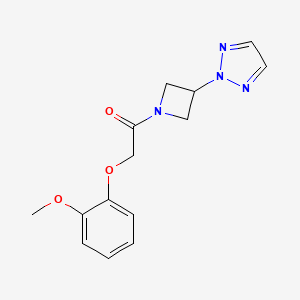
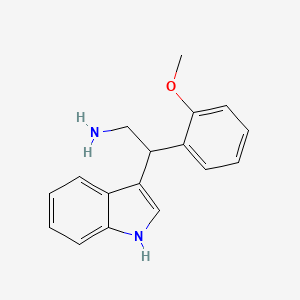
![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)
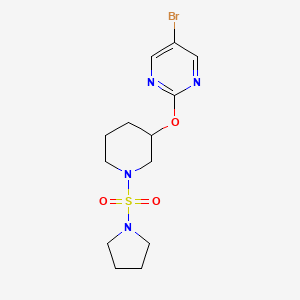
![1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2463443.png)
